2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
Description
2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- is a complex organic compound that features a thiadiazole ring, a thienyl group, and a propenone moiety
Properties
CAS No. |
125810-86-8 |
|---|---|
Molecular Formula |
C15H13N3OS2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-3-(5-amino-2-thiophen-2-yl-2H-1,3,4-thiadiazol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H13N3OS2/c16-15-17-18(14(21-15)13-7-4-10-20-13)9-8-12(19)11-5-2-1-3-6-11/h1-10,14H,(H2,16,17)/b9-8+ |
InChI Key |
SZJMMBQBSOMLQG-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/N2C(SC(=N2)N)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CN2C(SC(=N2)N)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The propenone moiety can be introduced via aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles possess antimicrobial properties. The incorporation of the thienyl group may enhance the compound's effectiveness against various bacterial strains. A study showed that thiazole and thiadiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. The presence of the phenyl and thienyl groups in the structure may contribute to interactions with cancer cell receptors or pathways, potentially leading to apoptosis in cancer cells. Preliminary studies have indicated that similar compounds can inhibit tumor growth in vitro and in vivo .
Materials Science Applications
The unique properties of this compound allow it to be utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Electronics
Research has demonstrated that compounds containing thiophene and thiadiazole units can serve as effective electron transport materials in OLEDs. The incorporation of this compound into polymer matrices may enhance charge mobility and device efficiency due to its favorable electronic properties .
Agricultural Chemistry Applications
The potential use of this compound as a pesticide or herbicide is another area of interest.
Pesticidal Activity
Thiadiazole derivatives have been noted for their insecticidal properties. Studies suggest that compounds with similar structures can disrupt insect growth or reproduction, making them suitable candidates for developing new agrochemicals .
Case Studies
- Antimicrobial Activity Study : A study published in Chemical Communications (2011) explored the synthesis of various thiadiazole derivatives and their antimicrobial activities. The results indicated that modifications to the thiadiazole ring could enhance efficacy against specific bacterial strains .
- Anticancer Research : In a study published in Catalysis Communications (2012), researchers investigated the anticancer properties of thiazole and thiadiazole derivatives, noting significant cytotoxic effects on cancer cell lines, which could be attributed to structural features similar to those found in 2-Propen-1-one derivatives .
- Organic Electronics Application : Research detailed in Tetrahedron Letters (2006) examined the use of thiophene-based compounds in OLEDs, demonstrating improved performance metrics when incorporating similar structures into device architectures .
Mechanism of Action
The mechanism by which 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl-
- 2-Propen-1-one, 3-(5-amino-2-(2-furyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
- 2-Propen-1-one, 3-(5-amino-2-(2-pyridyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
Uniqueness
The presence of the thienyl group in 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- distinguishes it from other similar compounds, potentially imparting unique electronic properties and reactivity.
Biological Activity
The compound 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- , also known as (E)-3-(5-amino-2-thiophen-2-yl-2H-1,3,4-thiadiazol-3-yl)-1-phenylprop-2-en-1-one (CAS Number: 125810-86-8), belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃OS₂ |
| Molecular Weight | 315.41 g/mol |
| Density | 1.38 g/cm³ |
| Boiling Point | 485.8 ºC at 760 mmHg |
| Flash Point | 247.6 ºC |
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various bacterial strains and fungi effectively .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is notable. Several studies have demonstrated that compounds similar to 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. They have been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators . This property makes them candidates for treating inflammatory diseases.
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of thiadiazole compounds. Specific derivatives have been tested in animal models and demonstrated efficacy comparable to standard anticonvulsant drugs like phenytoin and carbamazepine . This suggests potential therapeutic applications in epilepsy management.
Case Studies
Case Study 1: Anticancer Activity
A study by Stillings et al. explored the anticancer effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity against breast and colon cancer cells, suggesting a structure-activity relationship that could be exploited for drug design .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, a derivative similar to 2-Propen-1-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
